Cas no 898407-88-0 (2-chloro-4-nitro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylbenzamide)

2-chloro-4-nitro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylbenzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide, 2-chloro-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-(2-thienyl)ethyl]-4-nitro-
- 2-chloro-4-nitro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylbenzamide
-
- インチ: 1S/C22H20ClN3O3S/c23-19-12-17(26(28)29)7-8-18(19)22(27)24-13-20(21-6-3-11-30-21)25-10-9-15-4-1-2-5-16(15)14-25/h1-8,11-12,20H,9-10,13-14H2,(H,24,27)
- InChIKey: LPBLDCGNFQFCID-UHFFFAOYSA-N
- ほほえんだ: C(NCC(N1CCC2=C(C1)C=CC=C2)C1SC=CC=1)(=O)C1=CC=C([N+]([O-])=O)C=C1Cl
2-chloro-4-nitro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2662-0053-3mg |
2-chloro-4-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide |
898407-88-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2662-0053-30mg |
2-chloro-4-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide |
898407-88-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2662-0053-1mg |
2-chloro-4-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide |
898407-88-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2662-0053-100mg |
2-chloro-4-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide |
898407-88-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2662-0053-10μmol |
2-chloro-4-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide |
898407-88-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2662-0053-50mg |
2-chloro-4-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide |
898407-88-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2662-0053-20μmol |
2-chloro-4-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide |
898407-88-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2662-0053-2mg |
2-chloro-4-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide |
898407-88-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2662-0053-5μmol |
2-chloro-4-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide |
898407-88-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2662-0053-4mg |
2-chloro-4-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide |
898407-88-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
2-chloro-4-nitro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylbenzamide 関連文献
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
4. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
2-chloro-4-nitro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylbenzamideに関する追加情報
Introduction to 2-chloro-4-nitro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylbenzamide (CAS No. 898407-88-0)
The compound 2-chloro-4-nitro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylbenzamide, identified by its CAS number 898407-88-0, represents a significant advancement in the field of medicinal chemistry. This molecule is a complex heterocyclic derivative featuring a benzamide core conjugated with functionalized aromatic and heterocyclic rings. Its structural design incorporates elements that have garnered considerable attention in recent years for their potential in modulating biological pathways relevant to neurological and inflammatory diseases.
At the heart of this compound lies the tetrahydroisoquinoline (THIQ) scaffold, a motif well-documented for its pharmacological significance. THIQ derivatives have been extensively studied due to their role as key intermediates in the biosynthesis of numerous alkaloids and their demonstrated ability to interact with a variety of neurotransmitter receptors. Specifically, the presence of the 1,2,3,4-tetrahydroisoquinolin-2-yl group in this compound suggests potential interactions with dopaminergic and serotonergic systems, which are pivotal in conditions such as depression, Parkinson's disease, and neurodegenerative disorders.
The benzamide moiety is another critical component of this molecule. Benzamides are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The incorporation of a nitro group at the 4-position of the benzene ring enhances the electrophilicity of the aromatic system, potentially increasing its reactivity towards nucleophilic centers in biological targets. This feature is particularly interesting in the context of developing drugs that require covalent binding or tight binding to specific enzymes or receptors.
Furthermore, the presence of a chloro substituent at the 2-position of the benzene ring adds another layer of functionalization. Chloro groups are commonly used in medicinal chemistry to modulate metabolic stability and lipophilicity. In this context, it may influence how the molecule is metabolized within an organism and its ability to cross biological membranes.
The thiophen-2-yl ethyl side chain introduces sulfur into the structure, which can participate in various non-covalent interactions such as hydrogen bonding and π-stacking. Thiophene derivatives are also known for their role in pharmaceuticals due to their stability and ability to engage with biological targets in unique ways compared to simpler aromatic systems.
Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior. The combination of quantum mechanical calculations and molecular dynamics simulations has allowed researchers to model how 2-chloro-4-nitro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylbenzamide might interact with proteins such as enzymes or receptors at an atomic level. These studies have suggested that the molecule could exhibit high affinity for certain therapeutic targets, making it a promising candidate for further development.
In vitro studies have begun to explore the pharmacological profile of this compound. Initial assays indicate that it may possess inhibitory activity against enzymes involved in inflammation pathways. The nitro group's ability to engage with nucleophilic residues could lead to mechanisms that disrupt inflammatory cascades without activating off-target effects commonly seen with other anti-inflammatory agents.
The THIQ moiety's interaction with neurotransmitter systems has also been a focus of investigation. Preclinical data suggests that derivatives similar to this compound may modulate dopamine release or reuptake mechanisms. This is particularly relevant given the growing understanding that dysregulation of dopaminergic signaling contributes significantly to neurodegenerative conditions like Parkinson's disease.
Additionally, the compound's structural features make it an interesting candidate for developing treatments targeting central nervous system disorders. The combination of lipophilicity provided by the thiophenyl group and metabolic stability conferred by the chloro substituent could enhance its bioavailability and prolong its therapeutic effect.
As research progresses, synthetic methodologies will continue to evolve to optimize access to this class of compounds. Advances in flow chemistry and biocatalysis may enable more efficient production routes for derivatives like 898407-88-0, reducing costs and improving scalability for future clinical trials.
The integration of machine learning models into drug discovery pipelines has also accelerated the identification of novel lead compounds. By analyzing vast datasets containing known bioactive molecules along with their structural features, 898407-88-0 exemplifies how computational approaches can guide experimental design towards high-potential candidates.
The future development pipeline for this class of molecules will likely focus on optimizing pharmacokinetic properties while maintaining or enhancing biological activity. Strategies such as structure-based drug design will be employed to refine interactions with target proteins through iterative modifications based on experimental data collected during preclinical studies.
In conclusion, 898407-88-0 represents an innovative approach within medicinal chemistry that leverages multiple pharmacophoric elements known for their therapeutic potential across diverse disease areas including neurological disorders and inflammation-related conditions. Its unique structural composition positions it as a valuable scaffold upon which further therapeutic agents can be developed through both traditional synthetic chemistry techniques alongside modern computational methods designed to accelerate discovery processes while ensuring precision targeting biological pathways critical for human health improvement。
898407-88-0 (2-chloro-4-nitro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylbenzamide) 関連製品
- 99171-12-7((2-aminopyrimidin-4-yl)phosphonic acid)
- 1704958-03-1((3R)-3-{(benzyloxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acid)
- 1479386-42-9(1-(1-hydroxycyclohexyl)methylpyrrolidin-3-ol)
- 1806407-62-4(1-Bromo-3-(2-bromo-4-(methylthio)phenyl)propan-2-one)
- 954632-66-7(1-(3-chlorophenyl)-3-{3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}urea)
- 1269393-72-7(1-(2-(1H-Pyrazol-1-yl)phenyl)-N-methylmethanamine dihydrochloride)
- 1519476-37-9(4-{1-(1,3-thiazol-2-yl)ethylamino}pentan-1-ol)
- 1806265-51-9(2-(Bromomethyl)-6-(difluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine)
- 1207003-18-6(N-Cyclohexyl-9-(4-methoxyphenyl)pyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazine-3-propanamide)
- 2171439-84-0((3S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylpiperidine-3-carboxylic acid)




